molecular formula C7H17N B14461002 N,N,2-trimethylbutan-1-amine CAS No. 66225-39-6

N,N,2-trimethylbutan-1-amine

Cat. No.: B14461002
CAS No.: 66225-39-6
M. Wt: 115.22 g/mol
InChI Key: BHMZPPHMQJHCHQ-UHFFFAOYSA-N
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Description

N,N,2-trimethylbutan-1-amine is an organic compound belonging to the class of amines. It is characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound is a tertiary amine, meaning it has three organic substituents attached to the nitrogen atom. The molecular formula for this compound is C7H17N .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-trimethylbutan-1-amine can be achieved through several methods. One common approach involves the alkylation of ammonia or primary amines with alkyl halides. This reaction typically proceeds via an S_N2 mechanism, where the nitrogen nucleophile attacks the carbon electrophile, leading to the formation of the desired amine .

Another method involves the reductive amination of aldehydes or ketones. In this process, an aldehyde or ketone reacts with ammonia or a primary amine in the presence of a reducing agent, such as sodium cyanoborohydride or hydrogen gas with a nickel catalyst, to form the corresponding amine .

Industrial Production Methods

Industrial production of this compound often involves large-scale reductive amination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and efficient catalysts to ensure consistent production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,2-trimethylbutan-1-amine is unique due to its specific structure, which includes a tertiary amine with three distinct alkyl groups attached to the nitrogen atom. This structural arrangement imparts unique reactivity and properties, making it valuable in various chemical and industrial applications .

Properties

CAS No.

66225-39-6

Molecular Formula

C7H17N

Molecular Weight

115.22 g/mol

IUPAC Name

N,N,2-trimethylbutan-1-amine

InChI

InChI=1S/C7H17N/c1-5-7(2)6-8(3)4/h7H,5-6H2,1-4H3

InChI Key

BHMZPPHMQJHCHQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CN(C)C

Origin of Product

United States

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